N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
2-Benzofurancarboxamide,N-[(3-chlorophenyl)methyl]-3,6-dimethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxamide,N-[(3-chlorophenyl)methyl]-3,6-dimethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) typically involves multiple steps, including the formation of the benzofuran core, introduction of the carboxamide group, and subsequent functionalization with the chlorophenylmethyl and dimethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Benzofurancarboxamide,N-[(3-chlorophenyl)methyl]-3,6-dimethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Benzofurancarboxamide,N-[(3-chlorophenyl)methyl]-3,6-dimethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-tumor, antibacterial, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxamide,N-[(3-chlorophenyl)methyl]-3,6-dimethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran cores but different functional groups.
Carboxamide derivatives: Compounds with similar carboxamide groups but different aromatic or heterocyclic cores.
Uniqueness
2-Benzofurancarboxamide,N-[(3-chlorophenyl)methyl]-3,6-dimethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C22H22ClNO4S, with a molecular weight of 468.42 g/mol. Its structure features a benzofuran moiety, a chlorobenzyl group, and a tetrahydrothiophene ring with a sulfone functionality, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit significant biological activities. The presence of the tetrahydrothiophene ring and the sulfone group enhances the compound's potential for interaction with various biological targets. These interactions can lead to modulation of signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting the growth of:
- Breast Cancer Cells (MCF-7)
- Lung Cancer Cells (A549)
- Cervical Cancer Cells (HeLa)
In vitro assays demonstrated that the compound induces cytotoxic effects through the generation of reactive oxygen species (ROS), leading to increased apoptosis in cancer cells. For instance, a study reported that derivatives of similar compounds exhibited up to 95% inhibition on MCF-7 cells compared to standard treatments like cisplatin .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Preliminary tests suggest that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for some derivatives were recorded, indicating varying degrees of effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives based on the core structure of this compound. Among these, one derivative was found to inhibit cell proliferation by over 90% in MCF-7 cells after 48 hours of treatment. The mechanism was attributed to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of similar compounds revealed that certain derivatives exhibited significant activity against Bacillus subtilis and E. coli. The study highlighted that modifications to the benzofuran structure influenced the antimicrobial efficacy, suggesting that structural optimization could enhance biological activity .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(4-chlorobenzyl)-N-(2-methylthiazol-4-yl)benzamide | Chlorobenzyl and thiazole groups | Anticancer activity |
N-(2-chloroethyl)-N-(5-methylisoxazol-4-yl)benzamide | Chlorinated ethyl and isoxazole moiety | Antimicrobial properties |
N-benzyl-N-(2-thienyl)benzamide | Benzyl and thiophene groups | Kinase inhibition |
The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to other benzamide derivatives .
Properties
Molecular Formula |
C22H22ClNO4S |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H22ClNO4S/c1-14-6-7-19-15(2)21(28-20(19)10-14)22(25)24(18-8-9-29(26,27)13-18)12-16-4-3-5-17(23)11-16/h3-7,10-11,18H,8-9,12-13H2,1-2H3 |
InChI Key |
ONZFYUUHYUIROT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC(=CC=C3)Cl)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
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